

The Synthesis and Evaluation of Key Anticancer and Antiviral Nucleoside Analogs

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Compound of Interest

Compound Name: Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

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Application Notes and Protocols for Researchers and Drug Development Professionals

Nucleoside analogs represent a cornerstone in the development of antiviral and anticancer therapeutics. By mimicking natural nucleosides, these synthetic compounds can interfere with the replication of viral genetic material or the proliferation of cancer cells. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of five prominent nucleoside analogs: the antiviral agents Molnupiravir, Remdesivir, and Sofosbuvir, and the anticancer agents Gemcitabine and Cytarabine.

Introduction to Nucleoside Analogs

Nucleoside analogs exert their therapeutic effects primarily by targeting DNA or RNA synthesis. [1] After cellular uptake, they are typically phosphorylated to their active triphosphate forms. These active metabolites can then act as competitive inhibitors or alternative substrates for viral or cellular polymerases, leading to chain termination or the incorporation of mutations that are catastrophic for the virus or cancer cell. [2][3] The "ProTide" (pronucleotide) approach is a significant advancement in this field, delivering a nucleoside monophosphate into the cell to bypass the often inefficient initial phosphorylation step, thereby enhancing cellular penetration and efficacy. [4]

Antiviral Agents: Targeting Viral Replication

Molnupiravir (Lagevrio)

Molnupiravir is an orally bioavailable prodrug of the ribonucleoside analog β -D-N4-hydroxycytidine (NHC).[2] It is a broad-spectrum antiviral agent effective against various RNA viruses, including SARS-CoV-2.[5]

Mechanism of Action: Molnupiravir's active form, NHC-triphosphate (NHC-TP), is incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp). This incorporation leads to "lethal mutagenesis" or "error catastrophe," where the accumulation of mutations in the viral genome prevents the production of functional viral progeny.[3][6]

Signaling Pathway and Mechanism of Action of Molnupiravir



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Caption: Mechanism of action of Molnupiravir.

Remdesivir (Veklury)

Remdesivir is an adenosine nucleotide analog prodrug administered intravenously. It has demonstrated broad-spectrum antiviral activity against several RNA viruses, including Ebola virus and coronaviruses like SARS-CoV-2.[7]

Mechanism of Action: Remdesivir is metabolized to its active triphosphate form, which acts as an ATP analog. It is incorporated into the nascent viral RNA chain by the RdRp, leading to delayed chain termination and inhibition of viral replication.[8]

Signaling Pathway and Mechanism of Action of Remdesivir



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Caption: Mechanism of action of Remdesivir.

Sofosbuvir (Sovaldi)

Sofosbuvir is a cornerstone of treatment for chronic hepatitis C virus (HCV) infection. It is a nucleotide analog prodrug that targets the HCV NS5B RNA-dependent RNA polymerase.[9]

Mechanism of Action: Sofosbuvir is converted to its active triphosphate form, which acts as a chain terminator when incorporated into the growing HCV RNA chain by the NS5B polymerase, thus halting viral replication.[9]

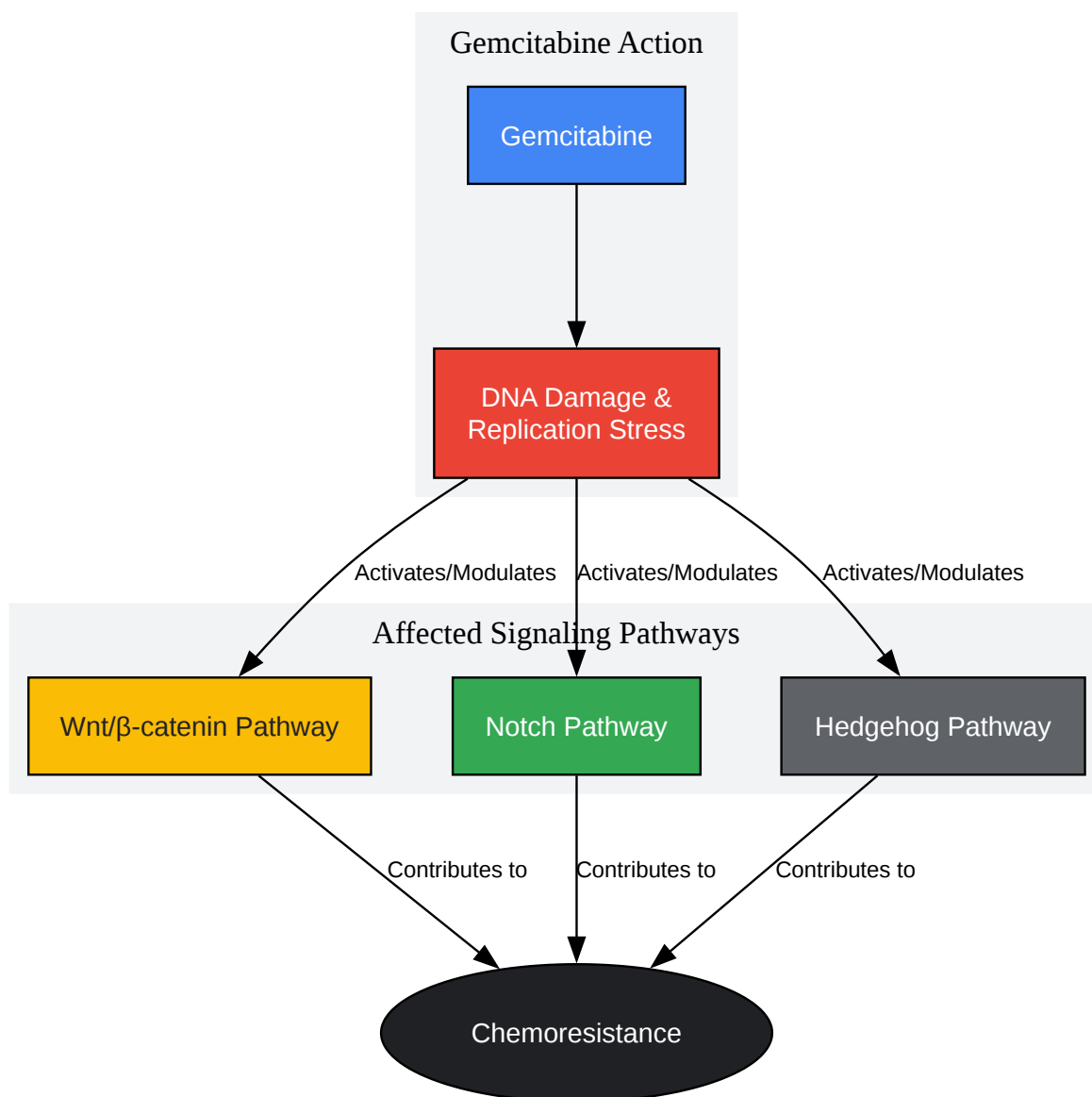
Anticancer Agents: Disrupting Cancer Cell Proliferation

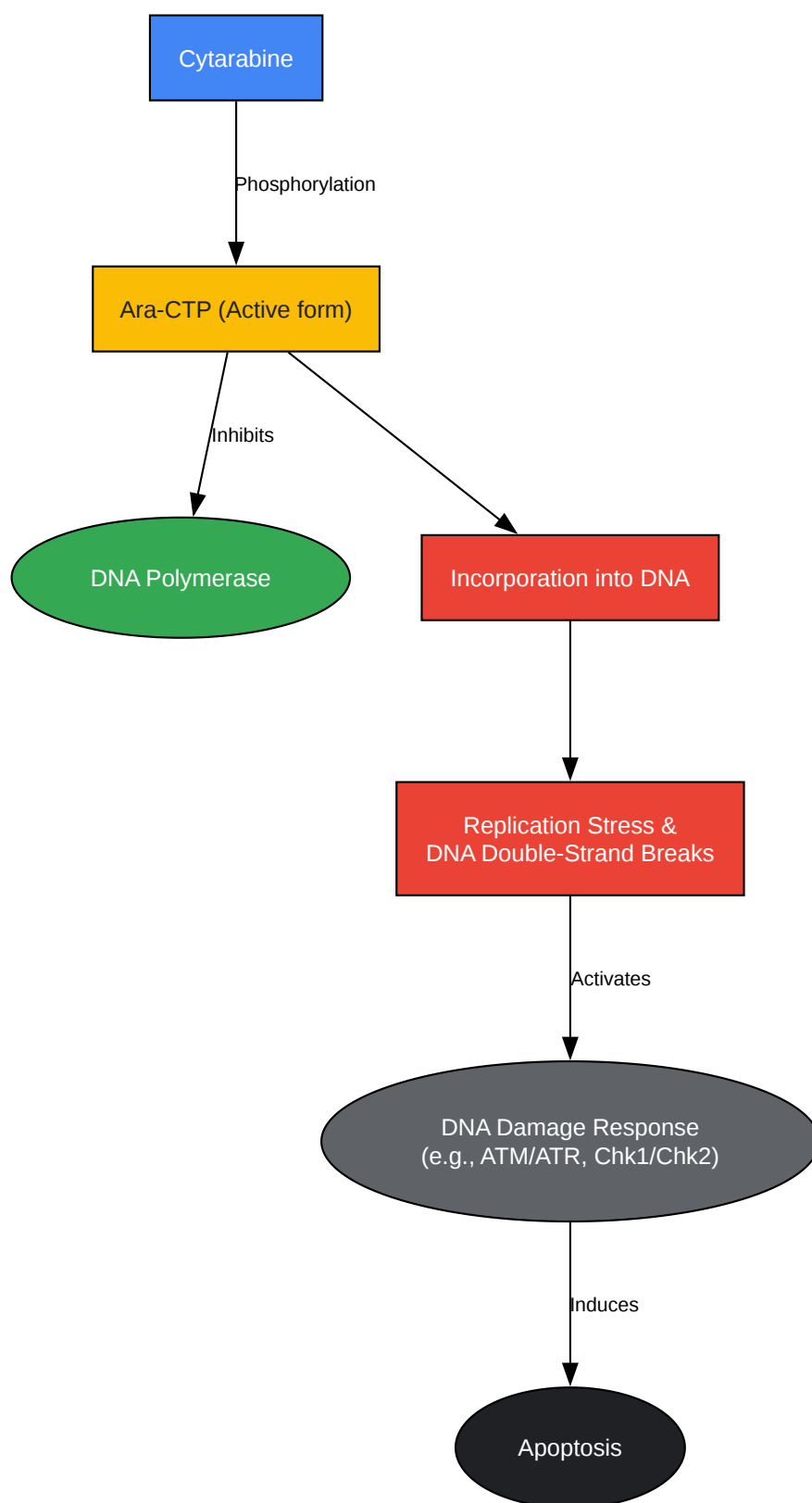
Gemcitabine (Gemzar)

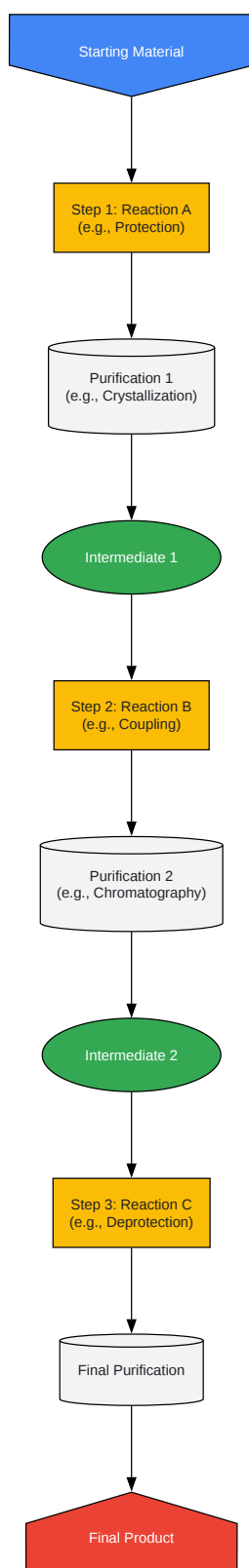
Gemcitabine is a nucleoside analog of deoxycytidine used in the treatment of various cancers, including pancreatic, lung, breast, and ovarian cancers.[10]

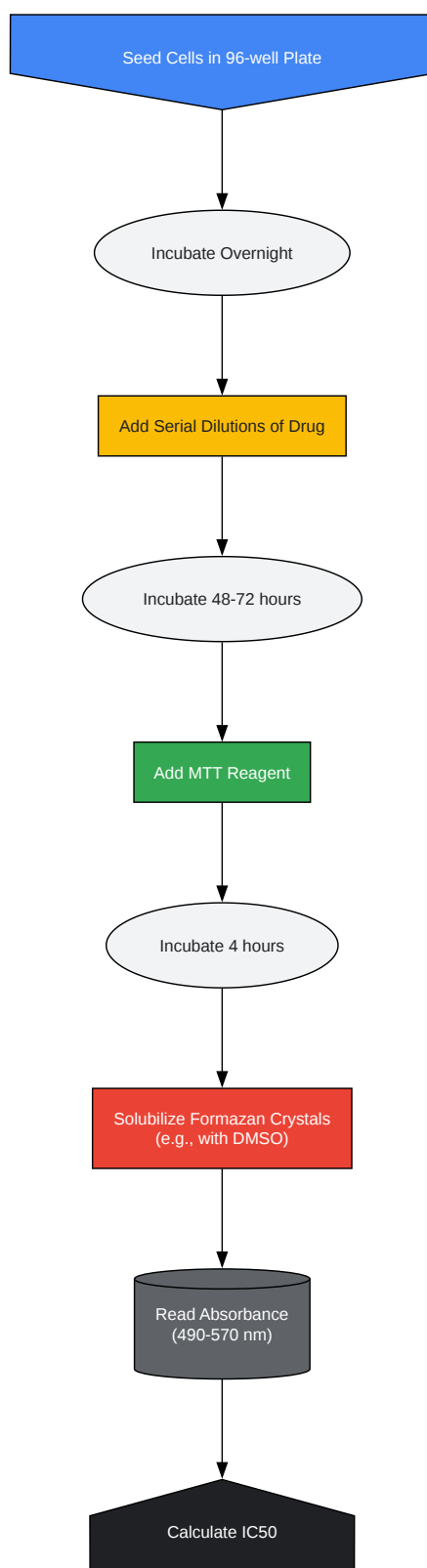
Mechanism of Action: Gemcitabine is phosphorylated to its active diphosphate and triphosphate forms. The triphosphate form is incorporated into DNA, leading to chain termination and apoptosis. The diphosphate form inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis.[11] Gemcitabine has also been shown to influence key signaling pathways involved in cancer progression and chemoresistance, including the Wnt/ β -catenin, Notch, and Hedgehog pathways.[1][5][12]

Signaling Pathways Influenced by Gemcitabine in Pancreatic Cancer









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